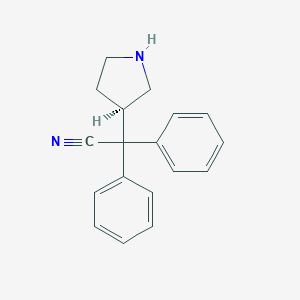

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Vue d'ensemble

Description

®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a chiral compound with a unique structure that includes a pyrrolidine ring and two phenyl groups attached to a central carbon atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl groups.

Formation of the Central Carbon: The central carbon atom is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.

Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

- (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile serves as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it particularly valuable in the production of pharmaceuticals where stereochemistry is crucial for efficacy and safety.

Synthetic Routes

- The synthesis typically involves:

Biological Applications

Potential Biological Activities

- Research indicates that this compound may exhibit various biological activities, including:

- Interaction with Receptors : It selectively binds to the 5-hydroxytryptamine receptor subtype 2C (5-HT2C), which is implicated in mood regulation and appetite control. This interaction suggests potential applications in treating mood disorders and obesity .

- Enzyme Modulation : The compound's ability to influence enzyme activity opens avenues for therapeutic development against diseases where enzyme regulation is critical .

Medicinal Chemistry

Therapeutic Potential

- Ongoing studies are exploring this compound's role as a potential therapeutic agent. Its unique structural features may contribute to:

- Antidepressant Effects : By modulating serotonin levels through its action on the 5-HT2C receptor, it could serve as a candidate for developing new antidepressants .

- Neuropharmacological Applications : The compound's neuroactive properties suggest it could be beneficial in treating neurological disorders.

Industrial Applications

Pharmaceutical Manufacturing

- In industrial contexts, this compound is utilized in the production of various pharmaceuticals. Its role as an intermediate facilitates the synthesis of drugs that require specific chiral centers for activity .

- Interaction Studies

-

Synthesis and Evaluation

- Research conducted by Kim et al. demonstrated the synthesis of disubstituted pyrimidines using this compound as a precursor, showcasing its utility in synthesizing novel pharmacological agents.

Mécanisme D'action

The mechanism of action of ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile: The enantiomer of the compound with different biological activities.

2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile: The racemic mixture containing both enantiomers.

2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide: A structurally similar compound with an amide group instead of a nitrile group.

Uniqueness

®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds.

Activité Biologique

(R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile, also known as DPA, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H18N2

- Molecular Weight : 262.36 g/mol

- CAS Number : 133099-12-4

The compound features a pyrrolidine ring attached to two phenyl groups, contributing to its unique pharmacological profile. Its chirality is significant for its interaction with biological targets.

This compound has been identified as a selective agonist for the 5-hydroxytryptamine receptor subtype 2C (5-HT2C). This receptor is involved in various physiological processes, including mood regulation and appetite control. The interaction with 5-HT2C receptors suggests potential applications in treating mood disorders and obesity by modulating serotonin levels .

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including DPA. In vitro tests indicated that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example:

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results indicate that DPA and its derivatives may serve as potential broad-spectrum antimicrobial agents .

2. Neuropharmacological Effects

The compound's role as a selective agonist for the 5-HT2C receptor highlights its potential in neuropharmacology. Research indicates that activation of this receptor can lead to increased serotonin signaling, which may benefit conditions such as depression and anxiety .

Study on Antidepressant Activity

In a study conducted by Kim et al., this compound was tested for its antidepressant-like effects in animal models. The results showed that administration of the compound led to significant reductions in depressive behaviors compared to controls, suggesting its potential as an antidepressant agent .

Research on Appetite Suppression

Another study explored the effects of DPA on appetite regulation in rodent models. The findings indicated that DPA administration resulted in reduced food intake and weight loss, supporting its potential application in obesity treatment through modulation of serotonin pathways .

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting materials are reacted to form the pyrrolidine structure.

- Nucleophilic Substitution : A nitrile group is introduced via nucleophilic substitution.

- Chiral Resolution : Chiral catalysts are used for resolving enantiomers.

In industrial settings, continuous flow reactors are often utilized for efficient large-scale production, followed by purification techniques such as chromatography .

Propriétés

IUPAC Name |

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQVYYRHEMSRRM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248519 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133099-12-4 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.